molecular formula C19H15N5O2S B2816431 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203125-41-0

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2816431
CAS No.: 1203125-41-0
M. Wt: 377.42
InChI Key: VIQIZPRRYOAOJU-UHFFFAOYSA-N
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Description

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that features a thiazole ring, a benzimidazole moiety, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Benzimidazole Formation: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the thiazole and benzimidazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular processes and signaling pathways.

    Pharmacology: It serves as a lead compound in drug discovery programs aiming to develop new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as dyes or catalysts.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-based antibiotics (e.g., sulfathiazole) share structural similarities and biological activities.

    Benzimidazole Derivatives: Compounds such as benzimidazole-based antifungals (e.g., thiabendazole) are structurally related and exhibit similar pharmacological properties.

Uniqueness

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is unique due to the combination of the thiazole and benzimidazole rings, which confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-phenylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c20-17(25)9-13-10-27-19(22-13)23-18(26)12-6-7-16-15(8-12)21-11-24(16)14-4-2-1-3-5-14/h1-8,10-11H,9H2,(H2,20,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQIZPRRYOAOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4=NC(=CS4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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